(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for the preparation of tapentadol, which involves the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole under Grignard conditions, has been described . Additionally, a continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a valuable intermediate for the synthesis of rivastigmine, has been developed .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Swank and Lambeth (1983) detailed the preparation of N-phenyl-3-methylthiopropylamine hydrochlorides, including compounds with m-methoxyphenyl derivatives, through reactions with methional and sodium cyanoborohydride, followed by cyclization to form N-phenyl-S-methylisothiazolidinium derivatives (Swank & Lambeth, 1983).
Pharmacological Studies
- Roth et al. (2013) investigated the pharmacological profiles of ketamine and phencyclidine analogues, including methoxetamine, which contains a 3-methoxyphenyl group. These compounds were found to be high-affinity ligands for the glutamate NMDA receptor, which may explain their psychotomimetic effects in human users (Roth et al., 2013).
Biochemical and Neurological Research
- In biochemical pharmacology, a novel bicyclic compound, Wy-45,030, an ethyl cyclohexanol derivative with a 4-methoxyphenyl group, exhibited a neurochemical profile indicative of antidepressant activity. This study by Muth et al. (1986) highlighted its potential in antidepressant therapy without common side effects associated with tricyclic antidepressants (Muth et al., 1986).
Analytical Chemistry and Toxicology
- De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including compounds with 3-methoxyphenyl groups. They developed a method for the qualitative and quantitative analysis of these substances in biological fluids, providing important insights for forensic and toxicological studies (De Paoli et al., 2013).
Mechanism of Action
- Binding to μ-opioid receptors : Like tramadol (a related compound), (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride may bind to μ-opioid receptors, contributing to its analgesic effects .
- Weak inhibition of norepinephrine and serotonin reuptake : It might also weakly inhibit the reuptake of norepinephrine and serotonin, affecting neurotransmitter levels .
Mode of Action
Biochemical Analysis
Biochemical Properties
The role of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is possible that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that the compound has effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(S)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEPXOHQBWEEEY-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](C2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704262 | |
Record name | (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213642-78-4 | |
Record name | (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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